molecular formula C7H14N2O2S B13735634 (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B13735634
M. Wt: 190.27 g/mol
InChI Key: UPSDHFJSECDWPP-PKPIPKONSA-N
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Description

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a unique diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the methylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to enhance efficiency, scalability, and cost-effectiveness while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure and the presence of the methylsulfonyl group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(1S)-2-methyl-5-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H14N2O2S/c1-8-4-7-3-6(8)5-9(7)12(2,10)11/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1

InChI Key

UPSDHFJSECDWPP-PKPIPKONSA-N

Isomeric SMILES

CN1CC2C[C@H]1CN2S(=O)(=O)C

Canonical SMILES

CN1CC2CC1CN2S(=O)(=O)C

Origin of Product

United States

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